

An In-depth Technical Guide to the Crystal Structure of Diiodoacetylene

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Compound of Interest

Compound Name: Diiodoacetylene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **diiodoacetylene** (C_2I_2), a molecule of significant interest due to its linear geometry and strong halogen bonding capabilities. The information presented herein is compiled from seminal crystallographic studies and is intended to serve as a detailed resource for researchers in crystallography, materials science, and drug development.

Introduction

Diiodoacetylene is an organoiodine compound with the formula C_2I_2 . It exists as a white, volatile solid that is soluble in organic solvents.^[1] As confirmed by X-ray crystallography, the molecule possesses a linear structure ($I-C\equiv C-I$).^[1] Its ability to act as a potent ditopic halogen bond donor makes it a valuable building block in crystal engineering and the design of supramolecular assemblies.^[2] However, it is a shock, heat, and friction-sensitive compound, and samples have been noted to explode above 80 °C, necessitating careful handling.^[1]

Crystallographic Data

The crystal structure of **diiodoacetylene** was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. It is important to note that the analysis of **diiodoacetylene** crystals has been complicated by issues such as decomposition in the X-ray beam, twinning, and pseudosymmetry in the diffraction pattern.^[3]

Parameter	Value	Reference
Crystal System	Tetragonal	[3]
Space Group	P4 ₂ /n	[3]
Unit Cell Dimensions	a = 15.68(3) Å, c = 4.30(1) Å	[3]
Molecules per Unit Cell (Z)	8	[3]
Intramolecular I...I distance	5.16 Å	[3]
Intermolecular C...I distances	~3.4 Å	[3]

Experimental Protocols

A convenient and modern synthesis of **diiodoacetylene** can be achieved from trimethylsilylacetylene, a common reagent in Sonogashira coupling.[2] An older, yet practical, method involves the iodination of acetylene gas.

Modified Dehn's Method (1911):[4]

- Materials: Potassium iodide (KI), distilled water, calcium carbide (for acetylene generation), 12.5% sodium hypochlorite solution (NaOCl).
- Procedure:
 - Dissolve 3 g of potassium iodide in 40 mL of distilled water.
 - Bubble a steady stream of acetylene gas (generated from the reaction of calcium carbide with water) through the KI solution.
 - Slowly add the sodium hypochlorite solution to the bubbling mixture. The solution will turn a reddish-amber color and then pale yellow.
 - Continue the slow addition of hypochlorite until a flocculent white precipitate of **diiodoacetylene** forms and the addition of hypochlorite no longer results in a yellow color.
 - Filter the precipitate, wash with cold water, and dry in a dark environment as **diiodoacetylene** is light-sensitive. Due to its volatility, it should be stored in a covered

container.

Caution: **Diiodoacetylene** is a toxic and explosive compound.^[4] All handling should be performed with appropriate personal protective equipment in a well-ventilated fume hood.

The determination of the crystal structure of **diiodoacetylene** involves the following general steps:

- Crystal Growth: Crystals of **diiodoacetylene** suitable for X-ray diffraction can be grown by slow sublimation or recrystallization from an appropriate organic solvent. The crystals are often described as slightly elongated along the c-axis with prominent {110} and {001} forms.^[3]
- Data Collection:
 - A suitable single crystal is mounted on a goniometer.
 - The crystal is cooled, often in a stream of cold nitrogen gas, to minimize thermal motion of the atoms and reduce crystal decomposition.
 - The crystal is irradiated with a monochromatic X-ray beam.
 - The diffraction pattern is recorded on a detector as the crystal is rotated.
 - It has been noted that the intensities of reflections can decrease over time (e.g., 0.5 to 1.5% per hour) due to decomposition in the X-ray beam.^[3] This requires monitoring of standard reflections and rescaling of the data.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell parameters and space group.
 - The initial positions of the iodine atoms are typically determined using Patterson methods, which are effective for locating heavy atoms.
 - The positions of the carbon atoms are then located from difference Fourier maps.

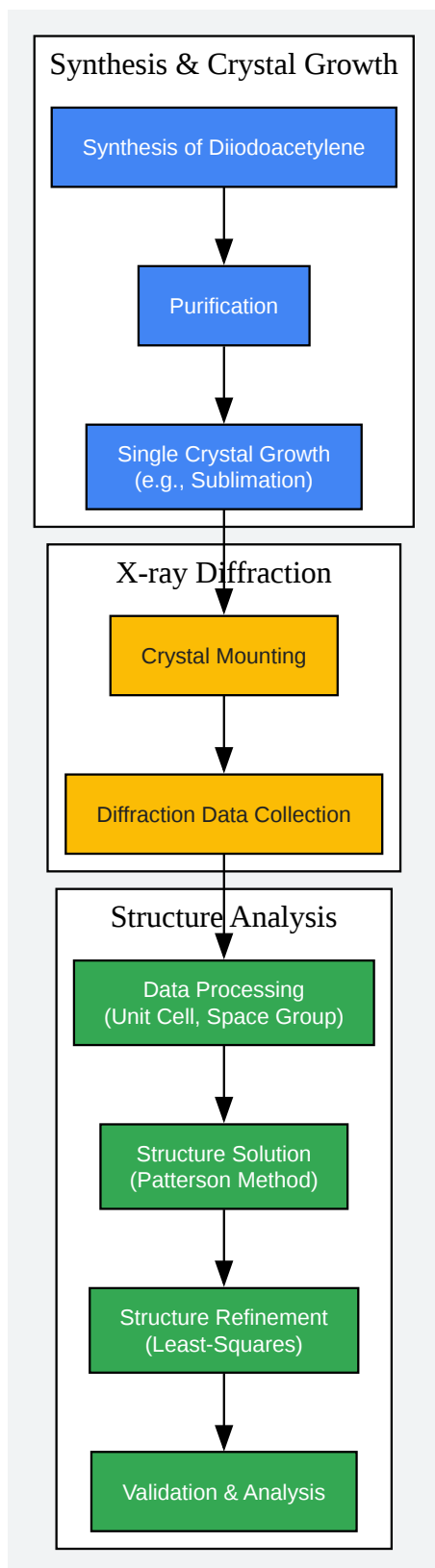
- The structural model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities. The refinement for **diiodoacetylene** has been reported to a conventional R-factor of 0.145.[3]

Structural Analysis and Intermolecular Interactions

The crystal structure of **diiodoacetylene** is characterized by significant intermolecular interactions, specifically halogen bonds. The linear $\text{I}-\text{C}\equiv\text{C}-\text{I}$ molecules are arranged in a way that each end of a molecule points towards the middle of two adjacent molecules.[3] This results in four $\text{C}\cdots\text{I}$ contacts of approximately 3.4 Å, which are interpreted as donor-acceptor interactions where the π -system of the acetylene acts as the donor and the iodine atom as the acceptor.[3]

Diiodoacetylene is a strong halogen bond donor and forms co-crystals with various Lewis bases.[1][2] For instance, it forms one-dimensional halogen-bonded chains with dimethylformamide (DMF), pyrazine, and 1,4-diazabicyclooctane (dabco), featuring short $\text{C}-\text{I}\cdots\text{O}$ and $\text{C}-\text{I}\cdots\text{N}$ interactions.[2]

Visualizations



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